![molecular formula C14H22O2 B12530599 Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- CAS No. 834900-61-7](/img/structure/B12530599.png)
Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom. This compound is part of the spiro[5.5]undecane family, known for its intriguing conformational and configurational properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of appropriate ketones with cyclic ketones under acidic or basic conditions to form the spiro linkage . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- are less documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studying molecular interactions and conformational dynamics.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- involves its interaction with molecular targets through its spirocyclic structure. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved often include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[5.5]undecan-2-one
- Spiro[5.6]dodecan-1-one
- Spiro[4.7]dodecan-6-one
Uniqueness
Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
834900-61-7 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
4-acetyl-3-methylspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C14H22O2/c1-10-6-9-14(7-4-3-5-8-14)13(16)12(10)11(2)15/h10,12H,3-9H2,1-2H3 |
Clé InChI |
PTVRGOUYNOYFSF-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(CCCCC2)C(=O)C1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


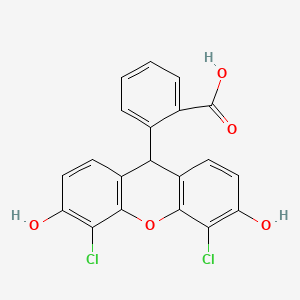

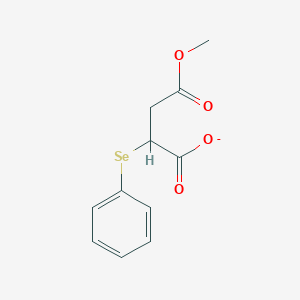
![3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine](/img/structure/B12530543.png)
![2,4-Di-tert-butyl-6-[(quinolin-8-yl)amino]phenol](/img/structure/B12530551.png)
-](/img/structure/B12530556.png)
![2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]-](/img/structure/B12530563.png)
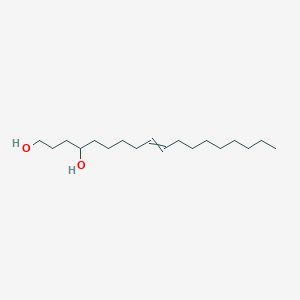

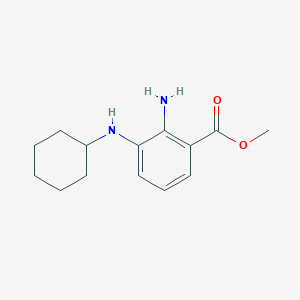

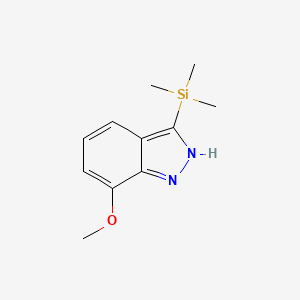
dimethylsilane](/img/structure/B12530591.png)
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one](/img/structure/B12530596.png)
